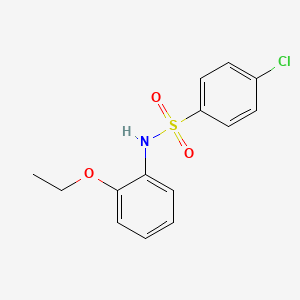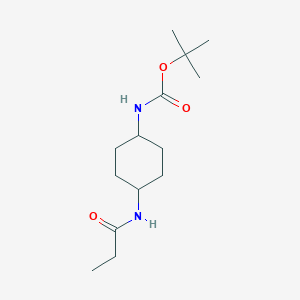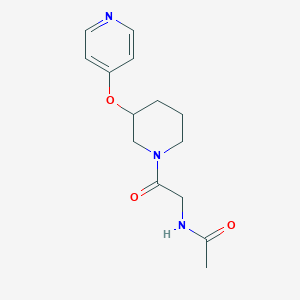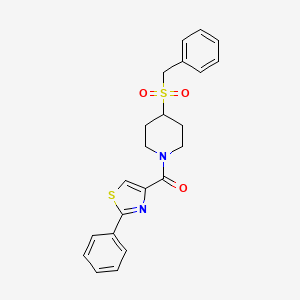![molecular formula C8H15ClN2O B2465634 (1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride CAS No. 2137440-48-1](/img/structure/B2465634.png)
(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride” is a chemical compound with a complex structure. It is related to the compound “rac-tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate” which has a molecular weight of 226.32 . Another related compound is “(1R,5S)-3-azabicyclo[3.2.0]heptane-3-carboxamide” with a molecular weight of 140.19 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of “6,6-Dimethyl-3-azabicyclo[3.1.0]hexane” was achieved in seven distinct steps, resulting in a total yield of 28%. This compound is a crucial component in several antiviral medications .Molecular Structure Analysis
The molecular structure of these compounds is complex and involves a bicyclic structure. The InChI code for “rac-tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate” is "1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9-4-8(5-13)10(9)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m0/s1" . The InChI code for “(1R,5S)-3-azabicyclo[3.2.0]heptane-3-carboxamide” is "1S/C7H12N2O/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2,(H2,8,10)/t5-,6+" .Wissenschaftliche Forschungsanwendungen
Synthesis and Stereostructure
- Synthesis and Stereostructure Analysis : The compound has been synthesized and its structure analyzed using various spectroscopic techniques, including IR and NMR spectroscopy. This research contributes to understanding the stereochemistry of similar bicyclic compounds (Palkó et al., 2005).
Enantioselective Preparation
- Enantioselective Preparation : Studies have shown enantioselective preparation processes for novel bicyclo[3.2.0]heptane derivatives, demonstrating the potential for creating optically pure compounds (Parve et al., 1993).
Synthesis of Methyl Derivatives
- Methyl Derivative Synthesis : Research has been conducted on synthesizing enantiomerically pure methyl derivatives of similar bicyclic compounds, offering insights into the preparation of structurally complex molecules (Cativiela et al., 1993).
Ligand Binding and SAR Studies
- Ligand Binding and SAR : Studies on a series of related bicyclic compounds have revealed their binding affinity and agonist activity at specific receptor subtypes, contributing to structure-activity relationship (SAR) knowledge (Ji et al., 2007).
Novel Synthesis Approaches
- Novel Synthesis Techniques : Research has demonstrated efficient synthesis techniques for similar bicyclic compounds, which are significant for the development of novel pharmacophores (Ji et al., 2005).
Reactions with Levulinic Acid
- Reactions with Levulinic Acid : Studies have explored the reactions of similar bicyclic compounds with levulinic acid, leading to the synthesis of various novel compounds (Stájer et al., 2004).
Structural Analysis as γ-Turn Mimic
- γ-Turn Mimic Analysis : Efficient asymmetric synthesis of similar bicyclic compounds as novel γ-turn mimics has been achieved, with structural analysis confirming the turn structure (Park et al., 2008).
Conformationally Restricted Aspartic Acid Analogue
- Aspartic Acid Analogue : Research into the conformationally restricted aspartic acid analogues with similar bicyclic structures has provided insights into the stereochemistry of amino acid residues (Buñuel et al., 1997).
Transport Applications
- Transport System Studies : The synthesized isomeric acids of similar bicyclic compounds have been compared with other compounds for their specificity to membrane transport systems (Christensen et al., 1983).
Crystal and Molecular Structure
- Crystal and Molecular Structure Analysis : The crystal and molecular structure of similar bicyclic compounds has been determined, providing valuable data for structural comparisons and molecular dynamics studies (Glass et al., 1990).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride” and related compounds could involve further exploration of their synthesis, properties, and potential applications. These compounds are part of a novel sp3-rich chemical space that is still underexplored .
Eigenschaften
IUPAC Name |
(1S,5S,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7-3-4-1-5(8(10)11)2-6(4)7;/h4-7H,1-3,9H2,(H2,10,11);1H/t4-,5?,6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCURMLXAXOEHGO-XCMKYYOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2CC1C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(C[C@@H]2[C@@H]1N)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 132353826 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2465553.png)
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2465556.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2465559.png)

![2-(naphthalen-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2465562.png)



![[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2465570.png)


![5-methyl-7-(pyridin-3-yl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2465573.png)